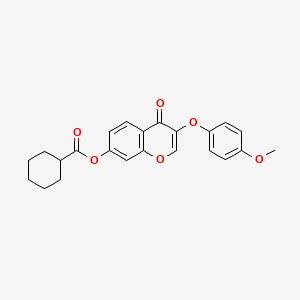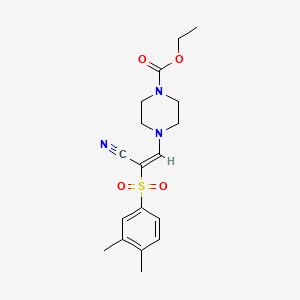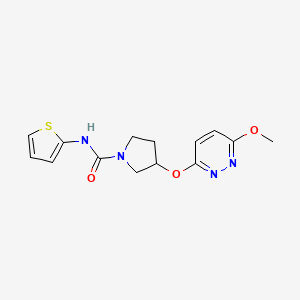![molecular formula C7H14ClF2N B2544992 N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride CAS No. 2445794-78-3](/img/structure/B2544992.png)
N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride: is a chemical compound with the molecular formula C7H13F2N·HCl It is a hydrochloride salt form of N-[(3,3-difluorocyclobutyl)methyl]ethanamine, which is characterized by the presence of a difluorocyclobutyl group attached to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The synthesis begins with the preparation of the difluorocyclobutyl intermediate. This can be achieved through the reaction of a suitable cyclobutyl precursor with a fluorinating agent under controlled conditions.
Attachment of the Ethanamine Group: The difluorocyclobutyl intermediate is then reacted with an ethanamine derivative to form the desired compound. This step may involve the use of a coupling reagent and appropriate solvents to facilitate the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Substitution reactions involving nucleophiles or electrophiles can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclobutyl ketones or alcohols, while reduction may produce difluorocyclobutyl amines or hydrocarbons.
Scientific Research Applications
Chemistry: N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The ethanamine moiety may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-[(3,3-Difluorocyclobutyl)methyl]methanamine;hydrochloride
- N-[(3,3-Difluorocyclobutyl)methyl]propanamine;hydrochloride
- N-[(3,3-Difluorocyclobutyl)methyl]butanamine;hydrochloride
Comparison: N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride is unique due to its specific ethanamine moiety, which may confer distinct chemical and biological properties compared to its analogs. The presence of the difluorocyclobutyl group in all these compounds provides a common structural feature, but variations in the alkyl chain length (methanamine, propanamine, butanamine) can lead to differences in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c1-2-10-5-6-3-7(8,9)4-6;/h6,10H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBTBWOHUOURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CC(C1)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B2544910.png)
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2544911.png)
![3-(5-Chloro-2-methoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2544913.png)

![4-(dimethylsulfamoyl)-N-[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2544916.png)

![N-[2-[(3As,6aR)-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2544920.png)

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2544923.png)
![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2544924.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)

![2-(difluoromethylsulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2544927.png)

